molecular formula C23H23N5O3 B10914426 3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol

3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol

Cat. No.: B10914426
M. Wt: 417.5 g/mol
InChI Key: YSNHIWXFFVKYGI-UHFFFAOYSA-N
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Description

3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Chemical Reactions Analysis

3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol include other pyrazole derivatives such as:

  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole These compounds share similar structural features but differ in their specific substituents and functional groups, which influence their reactivity and applications. The uniqueness of this compound lies in its combination of cyclopentyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

3-[3-(2-cyclopentylpyrazol-3-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol

InChI

InChI=1S/C23H23N5O3/c29-20-7-3-4-16(14-20)21-15-23(22-12-13-24-26(22)17-5-1-2-6-17)27(25-21)18-8-10-19(11-9-18)28(30)31/h3-4,7-14,17,23,29H,1-2,5-6,15H2

InChI Key

YSNHIWXFFVKYGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C3CC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)O

Origin of Product

United States

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